Phenol, 4-ethynyl-

Catalog No.
S1896017
CAS No.
24979-70-2
M.F
C8H6O
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-ethynyl-

CAS Number

24979-70-2

Product Name

Phenol, 4-ethynyl-

IUPAC Name

4-ethynylphenol

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)O

Canonical SMILES

C#CC1=CC=C(C=C1)O

Poly(4-vinylphenol) (PVP) is a polymeric cross-linker mainly used as a layer to improve adhesion by forming a non-toxic and low cost film. It is an acidic polymer which consists of more than 100 hydroxyl groups in one molecule of PVP which result in high stability and complexation of the films.

4-Ethynylphenol (CAS 24979-70-2) is a highly versatile, bifunctional aromatic building block featuring a reactive phenolic hydroxyl group and a terminal alkyne at the para position. In industrial and advanced laboratory procurement, it is primarily sourced as an end-capping agent for high-performance thermosetting resins (e.g., polyarylene ethers, benzoxazines, and cyanate esters) and as a direct precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Unlike standard phenols, the terminal ethynyl group allows for thermally induced cyclotrimerization without the evolution of volatile byproducts, enabling the fabrication of void-free, high-temperature composite matrices. Its para-substitution profile makes it particularly valuable for synthesizing rigid-rod polymers and liquid crystalline thermosets where linear molecular geometry is strictly required[1].

Substituting 4-ethynylphenol with common alternatives severely compromises processability and final material performance. While 4-vinylphenol offers a polymerizable handle, its vinyl groups form aliphatic cross-links that degrade at lower temperatures, drastically reducing char yield and thermal stability compared to the highly rigid aromatic networks formed by ethynyl cyclotrimerization. Attempting to use 4-bromophenol as a cheaper precursor requires downstream palladium-catalyzed Sonogashira coupling and protection/deprotection steps, increasing manufacturing costs and introducing trace metal contamination risks. Furthermore, substituting with the meta-isomer (3-ethynylphenol) introduces a structural kink that disrupts polymer chain packing, which can completely suppress liquid crystalline phase formation and reduce the mechanical modulus in high-performance rigid-rod applications [1].

Thermal Stability and Char Yield in Cross-Linked Networks

In the formulation of high-performance polymer matrices, the choice of cross-linking handle dictates the thermal limits of the cured material. Resins end-capped with 4-ethynylphenol cure via alkyne addition (cyclotrimerization) to form highly conjugated aromatic linkages. Quantitative thermal analysis demonstrates that ethynyl-terminated networks can achieve char yields exceeding 40-50% at 800 °C in a nitrogen atmosphere, with thermal degradation temperatures (Td) often approaching 450-500 °C. In contrast, networks derived from 4-vinylphenol form aliphatic cross-links that undergo thermal chain scission much earlier, typically resulting in char yields below 25% under identical conditions [1].

Evidence DimensionChar yield at 800 °C (N2)
Target Compound Data40-50%+ (Ethynyl-derived aromatic cross-links)
Comparator Or Baseline<25% (4-vinylphenol-derived aliphatic cross-links)
Quantified Difference>2x increase in char retention
ConditionsThermogravimetric analysis (TGA) of cured resin matrices at 800 °C in N2

High char yield is a strict procurement requirement for aerospace composites and flame-retardant matrices, making the ethynyl handle non-negotiable over vinyl alternatives.

Processability: Void-Free Curing vs. Condensation Systems

A critical manufacturing advantage of 4-ethynylphenol is its ability to undergo thermally induced cross-linking without the release of small-molecule byproducts. When used to functionalize oligomers, the terminal alkyne cures via an addition mechanism at elevated temperatures (typically 250-350 °C). This results in near-zero volatile evolution during the curing cycle. Conversely, standard phenolic resins or condensation-curing systems release water or other volatiles, which can generate micro-voids in thick composite parts, compromising structural integrity. The use of 4-ethynylphenol end-caps ensures void-free part fabrication while simultaneously driving the post-cure glass transition temperature (Tg) above 250 °C[1].

Evidence DimensionVolatile release during cross-linking
Target Compound Data~0% volatile evolution (Addition curing via ethynyl trimerization)
Comparator Or BaselineSignificant volatile release (H2O/methanol) in standard condensation phenolics
Quantified DifferenceElimination of outgassing during the final cure stage
ConditionsThermal curing of thick-section composite matrices at 250-350 °C

Eliminating volatile release prevents void formation in aerospace and electronic composites, drastically reducing part rejection rates.

Structural Geometry for Liquid Crystalline Thermosets

For the synthesis of liquid crystalline thermosets (LCTs) and high-modulus rigid-rod polymers, the substitution pattern of the end-capping agent is critical. 4-Ethynylphenol provides a strictly linear, para-substituted geometry that aligns with the polymer backbone, promoting dense molecular packing and the formation of smectic or nematic mesophases. Substituting with the closely related isomer 3-ethynylphenol introduces a 120-degree structural kink into the polymer chain. This meta-linkage disrupts interchain alignment, which can completely suppress liquid crystalline behavior and significantly lower the mechanical modulus of the cured network [1].

Evidence DimensionPolymer chain linearity and mesophase formation
Target Compound DataLinear para-linkage supporting smectic/nematic LC phases
Comparator Or Baseline3-ethynylphenol (meta-linkage) introduces a 120° kink, disrupting LC phases
Quantified DifferenceBinary transition from LC-capable to LC-suppressed configurations
ConditionsPolarized optical microscopy and X-ray diffraction of cured polymer films

Buyers formulating liquid crystalline thermosets must procure the 4-isomer to maintain the rigid-rod geometry required for high-modulus performance.

Synthetic Efficiency in Bioorthogonal Probe Manufacturing

In the production of chemical biology probes and functionalized surfaces, 4-ethynylphenol serves as a highly efficient, click-ready precursor. Procuring 4-ethynylphenol directly allows for the immediate functionalization of its phenolic OH (e.g., via etherification) while leaving the terminal alkyne ready for CuAAC click chemistry. If a buyer were to substitute this with the cheaper 4-bromophenol, the workflow would require at least three additional steps: hydroxyl protection, palladium-catalyzed Sonogashira coupling with a protected alkyne, and subsequent deprotection. This not only increases the synthetic timeline but also introduces the risk of palladium contamination, which is highly detrimental in biological assays [1].

Evidence DimensionSynthetic steps to yield a CuAAC-ready aromatic handle
Target Compound Data1 step (Direct use of 4-EP)
Comparator Or Baseline3+ steps (Using 4-bromophenol + Sonogashira coupling)
Quantified DifferenceElimination of 2-3 synthetic steps and removal of Pd-catalyst requirement
ConditionsIndustrial or laboratory scale synthesis of click-chemistry probes

Direct procurement of 4-ethynylphenol reduces labor, eliminates expensive transition-metal catalysts, and avoids heavy-metal contamination in biological probes.

Aerospace and High-Temperature Composites

4-Ethynylphenol is the optimal end-capping agent for polyarylene ethers and imide oligomers where void-free curing and extreme thermal stability (char yield >40%, Tg >250 °C) are required for continuous high-temperature use [1].

Liquid Crystalline Thermosets (LCTs)

Due to its linear para-geometry, it is the required precursor for synthesizing rigid-rod LCTs that demand high mechanical modulus and ordered molecular packing, applications where the meta-isomer fails to form the necessary mesophases [2].

Advanced Electronic Packaging

Used to formulate low-dielectric, high-Tg resins (such as ethynyl-functionalized cyanate esters or benzoxazines) that require addition-curing without volatile release to prevent delamination in printed circuit boards [1].

Bioorthogonal Probe Synthesis

Serves as a direct, click-ready building block for creating CuAAC-compatible fluorescent probes, affinity tags, or functionalized nanoparticles, bypassing the need for multi-step, palladium-dependent Sonogashira couplings [3].

XLogP3

1.8

Wikipedia

4-Ethynylphenol

General Manufacturing Information

Phenol, 4-ethenyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-16-2023

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